molecular formula C10H13N3O3 B1446928 (3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester CAS No. 1414958-85-2

(3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester

Cat. No. B1446928
M. Wt: 223.23 g/mol
InChI Key: JMQBREKXJCCMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester, otherwise known as 3FP-tBu, is a small molecule used in a variety of scientific research applications. It is a versatile compound with a variety of possible uses, including synthesis, biomedical research, and drug development.

Scientific Research Applications

Synthetic Applications

The compound (3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester is involved in various synthetic processes. For instance, it has been used in the synthesis of complex molecules, as shown in studies on similar carbamic acid tert-butyl esters. In one study, a related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, was synthesized and characterized using techniques like NMR and IR spectroscopy, and its structure was confirmed via X-ray diffraction, highlighting its potential in synthetic chemistry (Kant, Singh, & Agarwal, 2015).

Another study involved the formation of various pyrazinone derivatives, indicating the versatility of related compounds in synthesizing a range of chemical structures (Mehvish & Kumar, 2022).

Chemical Properties and Analysis

Research on compounds with structural similarities to (3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester offers insights into their chemical properties and analytical methods. For example, a study on the synthesis and hydrolysis of related esters provides knowledge about their chemical behavior and reaction mechanisms (Qi, Hülsmann, & Godt, 2016).

Potential in Drug Development

Although the information on drug use and dosage is excluded, it's important to note that related compounds have been explored in the context of drug development. For instance, the synthesis of certain pyridazinone derivatives with potential antioxidant activity suggests possible therapeutic applications (Mehvish & Kumar, 2022).

properties

IUPAC Name

tert-butyl N-(3-formylpyridazin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-10(2,3)16-9(15)12-7-4-5-11-13-8(7)6-14/h4-6H,1-3H3,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQBREKXJCCMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163275
Record name Carbamic acid, N-(3-formyl-4-pyridazinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester

CAS RN

1414958-85-2
Record name Carbamic acid, N-(3-formyl-4-pyridazinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-formyl-4-pyridazinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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